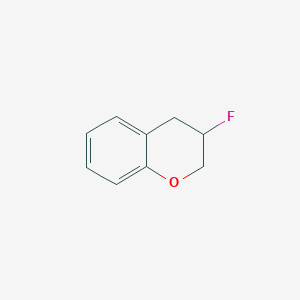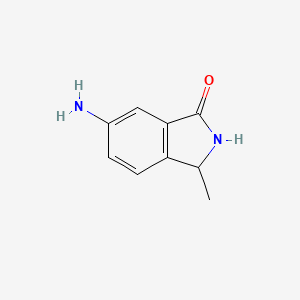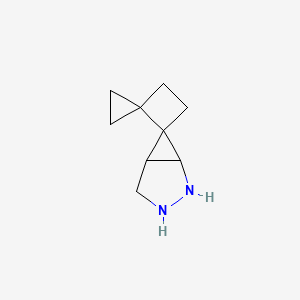
3-Methoxy-3-(4-methylphenyl)-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-(p-tolyl)-3H-diazirine is a diazirine compound characterized by a three-membered ring containing two nitrogen atoms and one carbon atom The methoxy group and the p-tolyl group are attached to the carbon atom in the diazirine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(p-tolyl)-3H-diazirine typically involves the reaction of p-tolylhydrazine with methoxyacetyl chloride, followed by cyclization to form the diazirine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the diazirine ring.
Industrial Production Methods
Industrial production of 3-Methoxy-3-(p-tolyl)-3H-diazirine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(p-tolyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can cleave to form a reactive carbene intermediate.
Substitution Reactions: The methoxy and p-tolyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Photolysis: UV light, often in the presence of a photosensitizer.
Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Photolysis: Formation of carbenes, which can further react to form various products depending on the reaction environment.
Substitution: Formation of substituted diazirines.
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of amines or hydrazines.
Scientific Research Applications
3-Methoxy-3-(p-tolyl)-3H-diazirine has several applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the development of photoresists and other photochemical materials.
Mechanism of Action
The primary mechanism of action for 3-Methoxy-3-(p-tolyl)-3H-diazirine involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, making it useful for labeling and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-3-(phenyl)-3H-diazirine
- 3-Methoxy-3-(m-tolyl)-3H-diazirine
- 3-Methoxy-3-(o-tolyl)-3H-diazirine
Uniqueness
3-Methoxy-3-(p-tolyl)-3H-diazirine is unique due to the presence of the p-tolyl group, which can influence its reactivity and stability compared to other diazirine compounds. The methoxy group also adds to its distinct chemical properties, making it suitable for specific applications in photochemistry and photoaffinity labeling.
Properties
CAS No. |
116548-92-6 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-methoxy-3-(4-methylphenyl)diazirine |
InChI |
InChI=1S/C9H10N2O/c1-7-3-5-8(6-4-7)9(12-2)10-11-9/h3-6H,1-2H3 |
InChI Key |
JPEWMFDRHLHENF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(N=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)



![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)


![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)
![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)

![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)

